An In-depth Technical Guide to Decamethonium Bromide: Structure, Properties, and Pharmacological Profile
An In-depth Technical Guide to Decamethonium Bromide: Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decamethonium bromide is a synthetic quaternary ammonium compound and a notable member of the depolarizing class of neuromuscular blocking agents. Historically used in anesthesia to induce muscle relaxation, its unique pharmacological profile continues to make it a valuable tool in neuroscience and physiological research. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and pharmacological actions of decamethonium bromide. Detailed experimental protocols for its characterization and diagrams illustrating its mechanism of action are included to support its application in research and drug development.
Chemical Structure and Physicochemical Properties
Decamethonium bromide is a symmetrical molecule characterized by a ten-carbon aliphatic chain separating two quaternary ammonium heads.[1] This structure is crucial for its interaction with the nicotinic acetylcholine receptor.
Chemical Name: N,N,N,N',N',N'-Hexamethyl-1,10-decanediaminium dibromide[2]
Synonyms: Decacuran, Syncurine[2][3]
The key physicochemical properties of decamethonium bromide are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₆H₃₈Br₂N₂ | [2] |
| Molecular Weight | 418.29 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 263-267 °C | [4][5] |
| Solubility | ||
| Water | Freely soluble; ≥ 50 mg/mL (119.53 mM) | [1][6] |
| Ethanol | Freely soluble; 33 mg/mL | [1][5][7] |
| DMSO | 16 mg/mL; 83.33 mg/mL (with sonication) | [5][6][7] |
| Chloroform | Very slightly soluble | [1] |
| Ether | Practically insoluble | [1] |
| Stability | Aqueous solutions are stable and can be sterilized by autoclaving. | [1][8] |
Pharmacology
Decamethonium bromide is classified as a depolarizing neuromuscular blocking agent and a partial agonist of the nicotinic acetylcholine receptor (nAChR).[3][6][9]
Mechanism of Action
The primary site of action for decamethonium bromide is the nicotinic acetylcholine receptor at the motor endplate of the neuromuscular junction.[1] Its mechanism can be described in two phases:
-
Phase I Block (Depolarizing Block): Decamethonium, being structurally similar to acetylcholine, binds to the α-subunits of the nAChR and acts as an agonist, causing the ion channel to open. This leads to a sustained depolarization of the postsynaptic membrane. The persistent depolarization inactivates voltage-gated sodium channels in the adjacent muscle membrane, rendering the muscle fiber refractory to further stimulation by acetylcholine, resulting in muscle paralysis.
-
Phase II Block (Desensitizing Block): With prolonged exposure to decamethonium, the nAChRs may become desensitized. In this state, the receptor is no longer responsive to agonists, and the membrane potential may partially or fully repolarize. However, neuromuscular transmission remains blocked. This phase is characterized by features similar to a non-depolarizing block.
The signaling pathway at the neuromuscular junction and the action of decamethonium bromide are illustrated in the following diagram.
Caption: Mechanism of action of decamethonium bromide at the neuromuscular junction.
Pharmacodynamics
Decamethonium bromide exhibits a dose-dependent neuromuscular blocking effect. Its potency can be quantified by various pharmacodynamic parameters, as shown in the table below.
| Parameter | Species/System | Value | Reference |
| EC₅₀ | α1β1-containing adult mouse muscle-type nAChRs in Xenopus oocytes | 40 µM | [10] |
| IC₅₀ | Mouse α7 neuronal nAChRs | 7.4 µM | [10] |
| IC₅₀ | Mouse α3β2 neuronal nAChRs | 405 µM | [10] |
| IC₅₀ | Mouse α3β4 neuronal nAChRs | 28 µM | [10] |
| IC₅₀ | Mouse α4β2 neuronal nAChRs | 59 µM | [10] |
| IC₅₀ | Human α4β2 nAChRs in SH-EP1 cells | 52 µM | [10] |
| ED₉₅ | Anesthetized cats (chloralose) for tibialis muscle twitch block | 35 µg/kg | [10] |
| ED₉₅ | Anesthetized cats (ether) for tibialis muscle twitch block | 70 µg/kg | [10] |
Pharmacokinetics
Decamethonium bromide is administered intravenously and has a rapid onset and short duration of action.[4]
| Parameter | Value | Reference |
| Onset of Paralysis | ~2 minutes | [4] |
| Duration of Action | ~15 minutes | [4] |
| Plasma Half-life | Approximately 0.5-1 hour | [4] |
| Metabolism | No evidence of biotransformation in small animals. | [1] |
| Elimination | Primarily excreted unchanged in the urine via glomerular filtration and tubular secretion. | [1] |
Experimental Protocols
Synthesis of Decamethonium Bromide
The synthesis of decamethonium bromide typically involves the quaternization of a diamine with a methylating agent. A general synthetic scheme is as follows:
Caption: General synthetic route for decamethonium bromide.
A detailed protocol for the preparation of decamethonium bromide can be found in the work by Blomquist et al. (1959).[8] The general procedure involves the reaction of 1,10-diaminodecane with an excess of methyl bromide in a suitable solvent, followed by purification of the resulting quaternary ammonium salt.
In Vivo Assessment of Neuromuscular Blockade
The neuromuscular blocking effects of decamethonium bromide can be evaluated in anesthetized animals, such as cats or monkeys.[7]
Objective: To determine the dose-response relationship and duration of action of decamethonium bromide.
Materials:
-
Anesthetized, ventilated animal (e.g., cat)
-
Decamethonium bromide solution for intravenous administration
-
Peripheral nerve stimulator
-
Force transducer and recording system (kymograph or digital)
-
Intravenous catheter
Procedure:
-
Anesthetize the animal and maintain a stable level of anesthesia.
-
Isolate a peripheral nerve-muscle preparation, such as the sciatic nerve-gastrocnemius muscle.
-
Attach the muscle to a force transducer to record twitch tension.
-
Place stimulating electrodes on the motor nerve.
-
Deliver supramaximal square-wave pulses (e.g., 0.5 ms duration at a frequency of 0.5 Hz) to the nerve to elicit muscle twitches.
-
Record the baseline twitch height.
-
Administer incremental doses of decamethonium bromide intravenously.
-
Record the depression of twitch height following each dose.
-
Determine the dose required to produce a certain level of block (e.g., ED₅₀ or ED₉₅).
-
After administration of a blocking dose, monitor the time course of recovery of the twitch response to determine the duration of action.
In Vitro Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to study the effects of decamethonium bromide on specific nAChR subtypes expressed in Xenopus oocytes.
Objective: To determine the EC₅₀ and IC₅₀ values of decamethonium bromide for different nAChR subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired nAChR subunits
-
Two-electrode voltage clamp setup
-
Perfusion system
-
Solutions: ND96 recording solution, acetylcholine, and decamethonium bromide solutions of varying concentrations.
Procedure:
-
Inject the cRNA for the nAChR subunits into the oocytes and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply acetylcholine to elicit an inward current mediated by the expressed nAChRs.
-
To determine the EC₅₀, apply increasing concentrations of decamethonium bromide and measure the elicited current.
-
To determine the IC₅₀ for antagonism, co-apply a fixed concentration of acetylcholine with increasing concentrations of decamethonium bromide and measure the inhibition of the acetylcholine-induced current.
-
Construct concentration-response curves and fit the data to determine the EC₅₀ and IC₅₀ values.
Experimental Workflow for Evaluating Neuromuscular Blocking Agents
The following diagram outlines a general workflow for the preclinical evaluation of a novel neuromuscular blocking agent, which can be adapted for studies involving decamethonium bromide.
Caption: A generalized experimental workflow for the evaluation of neuromuscular blocking agents.
Conclusion
Decamethonium bromide remains a significant compound for the study of neuromuscular transmission and nicotinic acetylcholine receptor pharmacology. Its well-defined structure and depolarizing mechanism of action provide a valuable contrast to non-depolarizing blockers. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. While no longer in widespread clinical use in many countries, its utility as a research tool is undisputed.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. health.uconn.edu [health.uconn.edu]
- 4. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Resistance to decamethonium neuromuscular block after prior administration of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
